5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
CAS No.: 433320-27-5
Cat. No.: VC21506244
Molecular Formula: C17H13BrClNO2
Molecular Weight: 378.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433320-27-5 |
|---|---|
| Molecular Formula | C17H13BrClNO2 |
| Molecular Weight | 378.6g/mol |
| IUPAC Name | 5-bromo-1-[2-(2-chlorophenoxy)ethyl]indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C17H13BrClNO2/c18-13-5-6-16-14(9-13)12(11-21)10-20(16)7-8-22-17-4-2-1-3-15(17)19/h1-6,9-11H,7-8H2 |
| Standard InChI Key | YFDRIYDFHGHWOQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Introduction
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole derivative class, specifically an aldehyde. Its molecular formula is C17H13BrClNO2, and it has a molecular weight of approximately 378.65 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer agents due to its unique structural features, which include a bromine atom, a chlorophenoxy group, and an indole framework.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with indole derivatives and incorporating chlorophenoxyethyl groups through various chemical pathways. The specific conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.
Medicinal Chemistry
5-bromo-1-[2-(2-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is of interest in medicinal chemistry due to its potential as an anticancer agent. The presence of halogens like bromine and chlorine enhances its biological activity, making it a promising candidate for further research.
Future Research Directions
Future studies should focus on exploring its efficacy in clinical settings and investigating its interactions with specific biological targets. This could provide valuable insights into its therapeutic potential and guide further development.
Availability and Commercial Use
This compound is available from various chemical suppliers, such as EvitaChem and ChemScene, for research purposes . Pricing and availability can vary depending on the supplier and the quantity required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume